N-(2-Methylpropyl)dodeca-2,4,8-trienamide
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Overview
Description
N-(2-Methylpropyl)dodeca-2,4,8-trienamide is a chemical compound known for its unique structure and properties. It is a member of the alkamide family, which are naturally occurring compounds found in various plants. This compound is characterized by its clear, colorless to yellowish-brown oil or semisolid form and a sweet aroma with a tingling sensation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)dodeca-2,4,8-trienamide typically involves the reaction of dodeca-2,4,8-trienoic acid with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)dodeca-2,4,8-trienamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted amides .
Scientific Research Applications
N-(2-Methylpropyl)dodeca-2,4,8-trienamide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying reaction mechanisms and kinetics.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in pain management and as an anti-cancer agent.
Industry: It is used in the formulation of various products, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)dodeca-2,4,8-trienamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological responses, such as pain relief and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylpropyl)dodeca-2,4,8,10-tetraenamide: Similar in structure but with an additional double bond.
N-Isobutyl-2,4,8-decatrienamide: A shorter chain analogue with similar properties.
N-Isobutyldeca-2,4-dienamide: Another related compound with fewer double bonds
Uniqueness
N-(2-Methylpropyl)dodeca-2,4,8-trienamide is unique due to its specific arrangement of double bonds and the presence of the 2-methylpropyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
117505-96-1 |
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Molecular Formula |
C16H27NO |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
N-(2-methylpropyl)dodeca-2,4,8-trienamide |
InChI |
InChI=1S/C16H27NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h6-7,10-13,15H,4-5,8-9,14H2,1-3H3,(H,17,18) |
InChI Key |
BIALAUUMSWBKIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCC=CC=CC(=O)NCC(C)C |
Origin of Product |
United States |
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